Alrestatin sodium
Overview
Description
Alrestatin sodium is a chemical compound known for its role as an inhibitor of aldose reductase, an enzyme involved in the pathogenesis of complications related to diabetes mellitus, such as diabetic neuropathy . This compound was first synthesized in 1969 and was the first aldose reductase inhibitor with oral bioavailability to undergo clinical trials .
Preparation Methods
Alrestatin sodium can be synthesized by the reaction of naphthalic anhydride with glycine . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions. Industrial production methods may involve optimization of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Alrestatin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Alrestatin sodium has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of aldose reductase and related enzymes.
Biology: this compound is used to investigate the role of aldose reductase in various biological processes and diseases.
Mechanism of Action
Alrestatin sodium exerts its effects by inhibiting the enzyme aldose reductase . This enzyme catalyzes the conversion of glucose to sorbitol in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound reduces the accumulation of sorbitol, which is implicated in the development of diabetic complications . The molecular targets and pathways involved include the binding of this compound to the active site of aldose reductase, preventing its enzymatic activity .
Comparison with Similar Compounds
Alrestatin sodium is structurally related to other aldose reductase inhibitors, such as tolrestat, epalrestat, zopolrestat, zenarestat, ponalrestat, lidorestat, and sorbinil . Compared to these compounds, this compound was the first to be synthesized and tested for oral bioavailability . its development was terminated due to low-quality trials and a high incidence of adverse effects, particularly hepatotoxicity . Despite this, this compound remains a valuable compound for research purposes.
Properties
IUPAC Name |
sodium;2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4.Na/c16-11(17)7-15-13(18)9-5-1-3-8-4-2-6-10(12(8)9)14(15)19;/h1-6H,7H2,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUETPACPDEAD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199838 | |
Record name | Alrestatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51876-97-2 | |
Record name | Alrestatin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051876972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alrestatin sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALRESTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/018XNU6812 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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